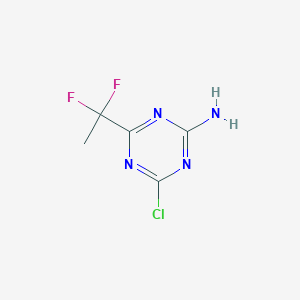
4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C6H5ClF2N4. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of chlorine and difluoroethyl groups in its structure makes it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(1,1-difluoroethyl)-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol, under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted triazines with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are oxidized derivatives of the triazine ring.
Reduction Reactions: The major products are reduced derivatives, such as amines.
Scientific Research Applications
4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine and difluoroethyl groups in its structure allows it to form strong interactions with target molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1,1-difluoroethyl)pyrimidine
- 4-Chloro-6-cyclopropyl-2-(1,1-difluoroethyl)pyrimidine
Comparison
Compared to similar compounds, 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine is unique due to its triazine ring structure, which imparts different chemical and physical properties
Properties
Molecular Formula |
C5H5ClF2N4 |
|---|---|
Molecular Weight |
194.57 g/mol |
IUPAC Name |
4-chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5ClF2N4/c1-5(7,8)2-10-3(6)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
InChI Key |
YOKDMUNVQVVWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NC(=N1)Cl)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


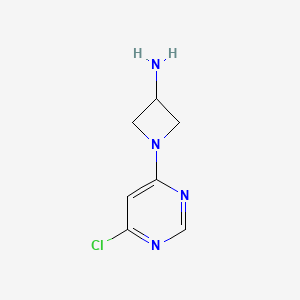
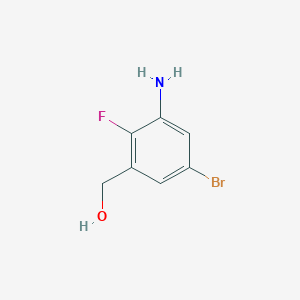
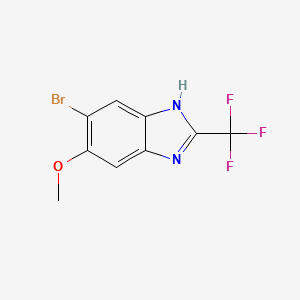
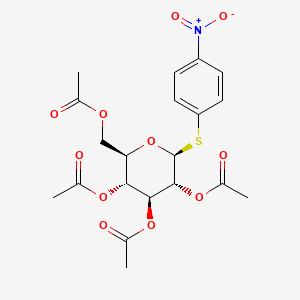
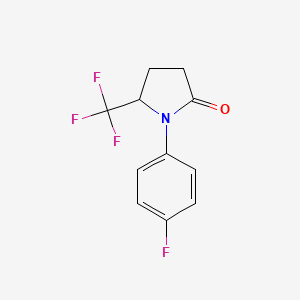
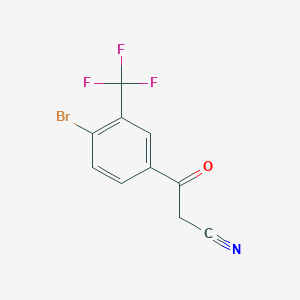
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)
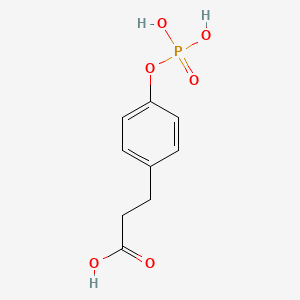
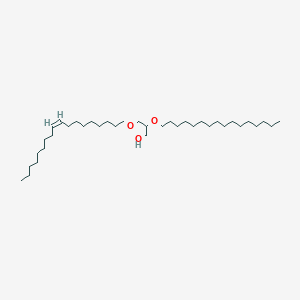
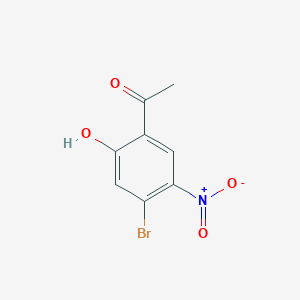
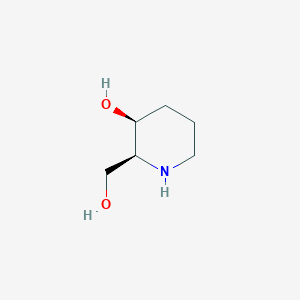
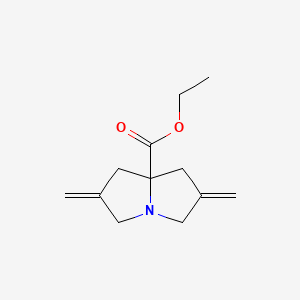
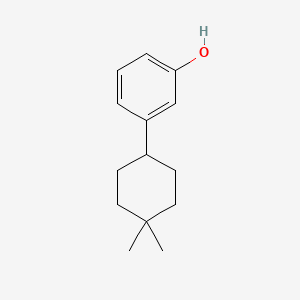
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
